molecular formula C18H16Cl2N2O2 B5167109 3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B5167109
M. Wt: 363.2 g/mol
InChI Key: KOQSEFUBYSUYTN-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl(methyl)amino group and a 3,4-dichlorophenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzaldehyde with benzyl(methyl)amine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as acetic anhydride to yield the desired pyrrolidine-2,5-dione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl(methyl)amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Benzyl(methyl)amino]-1-phenylpyrrolidine-2,5-dione
  • 3-[Benzyl(methyl)amino]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
  • 3-[Benzyl(methyl)amino]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione

Uniqueness

3-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the 3,4-dichlorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-21(11-12-5-3-2-4-6-12)16-10-17(23)22(18(16)24)13-7-8-14(19)15(20)9-13/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQSEFUBYSUYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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